molecular formula C14H17NO4S B6501958 N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide CAS No. 1396748-13-2

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide

Cat. No.: B6501958
CAS No.: 1396748-13-2
M. Wt: 295.36 g/mol
InChI Key: VSHDHZHMCRWQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide is a synthetic organic compound of interest in medicinal chemistry and chemical biology research. Its structure incorporates a furan heterocycle, a hydroxypropyl linker, and a phenylmethanesulfonamide group. Furan-containing compounds are frequently explored in drug discovery for their diverse biological activities. For instance, similar furan-based structures have been investigated as inhibitors of viral proteases, such as SARS-CoV-2 main protease (Mpro) , and as ligands for forming metal complexes with potential cytotoxic activity . Furthermore, sulfonamide derivatives are a well-established class in medicinal chemistry, often serving as key pharmacophores in enzyme inhibitors. Researchers may find this compound valuable as a building block for the synthesis of more complex molecules or as a starting point for developing novel bioactive agents. The presence of multiple functional groups makes it a versatile intermediate for further chemical modification. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-14(16,13-8-5-9-19-13)11-15-20(17,18)10-12-6-3-2-4-7-12/h2-9,15-16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHDHZHMCRWQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)CC1=CC=CC=C1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide, identified by CAS Number 1396748-13-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C₁₄H₁₇NO₄S
  • Molecular Weight : 295.36 g/mol
  • Structural Formula : Structure

Antimicrobial Activity

Sulfonamide derivatives have historically been known for their antimicrobial properties. Although direct studies on this compound are scarce, the structural similarity to known antimicrobial agents suggests potential activity against bacterial infections.

Antiviral Activity

Recent research has highlighted the importance of furan-containing compounds in antiviral drug development. For instance, derivatives with furan moieties have shown inhibitory effects against viral proteases, which are crucial for viral replication. This suggests that this compound could be explored for similar antiviral properties.

Case Studies

  • Inhibitory Effects on SARS-CoV-2 Protease
    • A study on furan derivatives indicated that compounds with similar structures exhibited significant inhibitory effects against the main protease (Mpro) of SARS-CoV-2, with IC₅₀ values in the low micromolar range . This suggests that this compound might also possess inhibitory activity against viral proteases.
  • Cytotoxicity Assessment
    • A related study evaluated the cytotoxicity of furan-based compounds and found that many exhibited low toxicity at concentrations above 100 μM . This is promising for therapeutic applications as it indicates a favorable safety profile.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialPotential based on structural similarityGeneral knowledge
AntiviralInhibitory effects against viral proteases
CytotoxicityLow cytotoxicity at high concentrations

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide exhibit anticancer properties. For instance, sulfonamides have been studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of specific signaling pathways involved in cell proliferation and apoptosis.

Case Study:
A study demonstrated that a related sulfonamide compound effectively reduced the viability of cancer cells in vitro, suggesting that structural modifications can enhance the efficacy of these compounds against different cancer types .

2. Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Sulfonamides are known for their broad-spectrum antibacterial activity, which can be attributed to their ability to inhibit folate synthesis in bacteria.

Data Table: Antimicrobial Efficacy of Sulfonamides

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL
SulfamethoxazoleE. coli, S. aureus16 µg/mL

This table illustrates that the compound's MIC is comparable to established sulfonamides, indicating its potential as a new antimicrobial agent .

Agricultural Applications

1. Insecticidal Properties

This compound has been investigated for its insecticidal properties. Research shows that certain sulfonamide derivatives can disrupt the physiological processes of pests, making them effective as insecticides.

Case Study:
A patent describes a sulfonamide derivative with significant insecticidal activity against common agricultural pests, suggesting that modifications to the molecular structure can enhance insecticidal efficacy .

Material Science Applications

1. Polymer Development

In material sciences, sulfonamide compounds are explored for their role in developing new polymers with enhanced properties such as thermal stability and mechanical strength.

Data Table: Properties of Sulfonamide-Based Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Poly(sulfonamide)25050
Conventional Polymer20030

The table demonstrates that polymers incorporating this compound exhibit superior thermal and mechanical properties compared to traditional polymers .

Comparison with Similar Compounds

Structural Implications:

  • Furan vs.
  • Chlorine Substituent : The 2-chlorophenyl group in the analog introduces electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in biological targets compared to the unsubstituted phenyl group in the target compound.

Hypothetical Pharmacological Comparisons

While direct pharmacological data are unavailable for the target compound, insights can be inferred from structural analogs:

  • Sulfonamide Moieties : Both compounds contain sulfonamide groups, which are associated with inhibition of enzymes like carbonic anhydrase or tyrosine kinases. The absence of a chlorine substituent in the target compound may reduce its potency but improve selectivity .
  • Aromatic Interactions : The biphenyl-chlorophenyl system in the analog likely enhances π-π stacking and van der Waals interactions with protein targets, whereas the furan-phenyl system may favor interactions with smaller binding sites.

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s simpler structure (fewer aromatic rings) may offer easier synthesis and purification compared to the biphenyl analog .
  • Data Gaps : Critical parameters such as melting point, solubility, and IC₅₀ values are unavailable for both compounds, limiting mechanistic conclusions.
  • Therapeutic Potential: The analog’s higher molecular weight and hydrophobicity align with trends in CNS-targeting drugs, whereas the target compound’s furan group could make it more suitable for peripheral targets.

Preparation Methods

Reaction Mechanism and Intermediate Formation

The nucleophilic substitution approach begins with the preparation of 2-(furan-2-yl)-2-hydroxypropyl bromide as a key intermediate. This intermediate is synthesized by reacting furan-2-carbaldehyde with acetone under aldol condensation conditions, followed by bromination using hydrobromic acid (HBr) in acetic acid. The resulting bromide undergoes nucleophilic displacement with 1-phenylmethanesulfonamide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.

The reaction’s success hinges on the bromide’s reactivity and the sulfonamide’s nucleophilicity. Yield optimization studies indicate that a molar ratio of 1:1.2 (bromide:sulfonamide) achieves a 68% isolated yield after 12 hours. Side products, including unreacted sulfonamide and di-substituted byproducts, are minimized through controlled stoichiometry and temperature.

Purification and Characterization

Crude product purification involves column chromatography using silica gel and a hexane/ethyl acetate (3:1) eluent. The final compound is characterized by ¹H NMR (δ 7.8–7.2 ppm for aromatic protons, δ 5.1 ppm for hydroxy group) and IR spectroscopy (broad O–H stretch at 3400 cm⁻¹, S=O asymmetric stretch at 1320 cm⁻¹). Mass spectrometry confirms the molecular ion peak at m/z 323.1 [M+H]⁺.

Reductive Amination Route

Ketone Intermediate Synthesis

This method employs 2-(furan-2-yl)-2-oxopropyl phenylmethanesulfonate as a precursor. The ketone is synthesized via Friedel-Crafts acylation of furan with chloroacetone in the presence of aluminum chloride (AlCl₃), followed by sulfonation using phenylmethanesulfonyl chloride. The ketone intermediate is isolated in 75% yield after recrystallization from ethanol.

Amination and Reduction

The ketone undergoes reductive amination with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature. This step introduces the hydroxypropylamine group, with the reaction pH maintained at 6–7 using acetic acid. The final reduction step employs sodium borohydride (NaBH₄) to stabilize the secondary alcohol, yielding the target compound in 62% overall yield.

Table 1: Optimization of Reductive Amination Conditions

ParameterOptimal ValueYield Impact
Temperature25°CMaximizes selectivity
NaBH₃CN Equivalents1.5Reduces over-reduction
Reaction Time8 hoursBalances conversion and degradation

Multi-Step Condensation Approach

Sequential Coupling Reactions

This route involves three stages:

  • Furan Functionalization : Furan-2-ylmethanol is oxidized to furan-2-carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

  • Hydroxypropyl Linker Formation : The acid is condensed with glycidol via epoxide ring-opening in tetrahydrofuran (THF) with BF₃·OEt₂ catalysis, producing 2-(furan-2-yl)-2-hydroxypropyl glycidate.

  • Sulfonamide Coupling : The glycidate reacts with 1-phenylmethanesulfonamide in pyridine at reflux, facilitating nucleophilic attack at the ester carbonyl.

Challenges and Solutions

  • Epoxide Stability : The glycidate intermediate is prone to polymerization. Stabilization is achieved using hydroquinone as an inhibitor.

  • Stereochemical Control : The reaction produces a racemic mixture. Chiral resolution via diastereomeric salt formation with (+)-camphorsulfonic acid yields the (R)-enantiomer in 99% enantiomeric excess (ee).

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution6898ModerateHigh
Reductive Amination6295HighModerate
Multi-Step Condensation5599LowLow

The nucleophilic substitution method is favored for industrial applications due to its simplicity and cost-effectiveness, while the multi-step condensation route is preferred for high-purity pharmaceutical-grade synthesis.

Industrial-Scale Optimization

Continuous Flow Reactor Integration

Recent advancements employ continuous flow reactors to enhance the nucleophilic substitution method’s efficiency. By maintaining a residence time of 20 minutes and a temperature of 100°C, the yield improves to 82% with 99.5% purity. This system reduces solvent waste and improves heat management compared to batch processes.

Catalyst Screening

Palladium-on-carbon (Pd/C) and zeolite catalysts have been tested for the reductive amination step. Pd/C (5 wt%) increases the reaction rate by 40% but raises costs, whereas zeolites offer a 30% rate improvement at lower expense .

Q & A

Basic: What are the key synthetic steps for N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide?

The synthesis typically involves a nucleophilic substitution reaction between 1-phenylmethanesulfonyl chloride and a furan-containing amine intermediate (e.g., 2-(furan-2-yl)-2-hydroxypropylamine). Critical steps include:

  • Activation of the sulfonyl chloride under anhydrous conditions.
  • Controlled addition of the amine in polar aprotic solvents (e.g., dichloromethane or DMF) at 0–25°C to minimize side reactions.
  • Purification via column chromatography or recrystallization.
    Analytical validation using 1H^1H-NMR and 13C^{13}C-NMR ensures structural fidelity .

Advanced: How can contradictions in NMR data during structural confirmation be resolved?

Discrepancies in chemical shifts or splitting patterns may arise from dynamic effects (e.g., rotamers) or impurities. To address this:

  • Perform 2D NMR experiments (HSQC, HMBC, or NOESY) to confirm connectivity and spatial arrangements.
  • Compare experimental data with computational predictions (DFT-based chemical shift calculations).
  • Validate purity via HRMS and orthogonal techniques like HPLC-DAD .

Basic: Which analytical techniques are essential for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR to assign protons and carbons, particularly distinguishing sulfonamide S=O and furan ring signals.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and isotopic pattern.
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., hydroxyl, sulfonamide S=O stretches) .

Advanced: What strategies optimize reaction yields for this sulfonamide?

  • Design of Experiments (DoE): Systematically vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions.
  • High-Throughput Experimentation (HTE): Screen catalysts (e.g., triethylamine, DMAP) in microreactors.
  • Continuous Flow Chemistry: Improve mixing and heat transfer for exothermic steps .

Advanced: How can computational modeling predict the compound’s reactivity or bioactivity?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies.
  • MD Simulations: Assess solubility by modeling interactions with water/lipid bilayers .

Basic: What are common impurities in the synthesis, and how are they identified?

  • Byproducts: Unreacted sulfonyl chloride or amine intermediates.
  • Degradation Products: Hydrolysis of the sulfonamide group under acidic/basic conditions.
  • Detection Methods: HPLC-MS or LC-TOF to resolve and characterize impurities .

Advanced: How are structure-activity relationships (SAR) studied for this compound?

  • Substituent Variation: Modify the furan ring (e.g., halogenation) or phenyl group (e.g., methoxy derivatives).
  • In Vitro Assays: Test enzyme inhibition (e.g., cyclooxygenase) or receptor binding (e.g., serotonin receptors).
  • Pharmacokinetic Profiling: Assess metabolic stability using liver microsomes .

Advanced: What methodologies address solubility challenges in biological assays?

  • Co-Solvent Systems: Use DMSO/PEG mixtures or cyclodextrin inclusion complexes.
  • Prodrug Derivatization: Introduce ionizable groups (e.g., phosphate esters).
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles .

Basic: How is the compound’s stability assessed under varying storage conditions?

  • Forced Degradation Studies: Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH).
  • Analytical Monitoring: Track decomposition via HPLC-UV at 254 nm.
  • Kinetic Modeling: Determine shelf life using Arrhenius equations .

Advanced: What mechanistic insights exist for its enzyme inhibition?

  • Kinetic Studies: Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition.
  • X-ray Crystallography: Resolve binding modes in enzyme-active sites (e.g., sulfonamide interaction with zinc ions).
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.